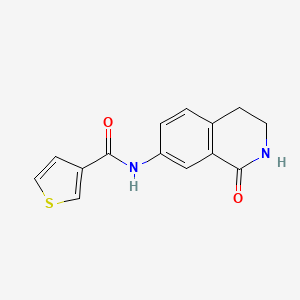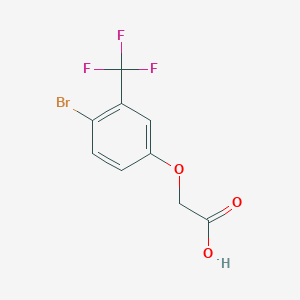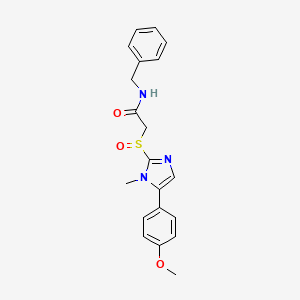![molecular formula C20H20ClN3O3 B2563866 N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-62-4](/img/structure/B2563866.png)
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis
The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The molecular formula of a similar compound is C20H20ClN3O3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation .科学的研究の応用
Anticonvulsant Activity
One study delves into the synthesis and anticonvulsant activity evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives. The research aimed at determining their affinity to GABAergic biotargets, using a PTZ-induced seizures model in mice. Although the synthesized compounds did not show significant anticonvulsant activity, their structural analysis contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. This highlights the importance of structural features in the drug development process for neurological disorders (El Kayal et al., 2022).
AMPA Receptor Antagonism
Another aspect of research on related compounds is the investigation into quinazolin-4-one derivatives as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. A study on the structure-activity relationship of these compounds shows their potential in modulating neurotransmission, with implications for treating neurological disorders. The exploration of the C-2 side chain tether in these compounds helps in understanding their interaction with AMPA receptors, offering insights into designing new therapeutics for diseases associated with glutamate dysfunction (Chenard et al., 2001).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2-((2,6-Dichlorophenyl)amino)phenylacetic acid showcase the antimicrobial potential of quinazoline derivatives. This study emphasizes the significance of structural modifications in enhancing antimicrobial activity against various pathogens, offering a pathway for the development of new antibacterial and antifungal agents (Patel & Patel, 2007).
Antitumor and Enzyme Inhibition
Research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives has also explored their antitumor activity and molecular docking studies, targeting specific enzymes like EGFR-tyrosine kinase. These studies contribute to the understanding of how these compounds can be optimized for antitumor activity, showcasing the potential of quinazoline derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Herbicidal Activity
Additionally, quinazoline derivatives have been investigated for their potential in agricultural applications, specifically as herbicides. Novel thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety have shown promising herbicidal activities, indicating the versatility of quinazoline compounds beyond pharmacological uses (Duan et al., 2010).
作用機序
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-9-3-1-7-14(16)13-22-18(25)11-5-6-12-24-19(26)15-8-2-4-10-17(15)23-20(24)27/h1-4,7-10H,5-6,11-13H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKKJGDXUSRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)
![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)
![1-[5-Tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole](/img/structure/B2563803.png)
